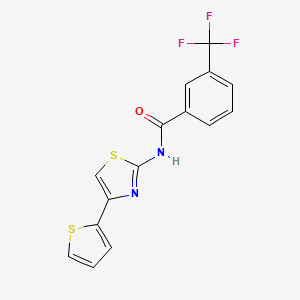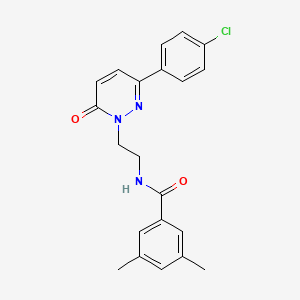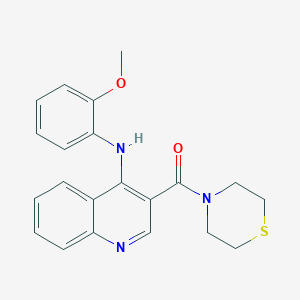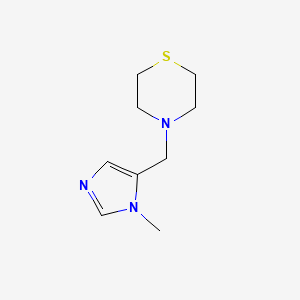![molecular formula C24H26N6O2 B2478916 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide CAS No. 1170968-08-7](/img/structure/B2478916.png)
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. This core is substituted with a phenethylamine and a phenoxypropanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the attachment of the phenethylamine and phenoxypropanamide groups . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic pyrazolo[3,4-d]pyrimidine core, with the phenethylamine and phenoxypropanamide groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amine and amide groups could potentially participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has explored the synthesis of pyrazolopyrimidine derivatives due to their significant antitumor activities. For instance, a study detailed the synthesis of novel pyrazolopyrimidines derivatives, demonstrating notable antitumor activity against liver and breast cell lines. This suggests the potential of structurally similar compounds, like N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide, in cancer research and therapy (Rahmouni et al., 2016). Another study confirmed the anticancer efficacy of pyrazolo[3,4-d]pyrimidin-4-one derivatives, suggesting that modifications in the pyrazolopyrimidine scaffold could yield compounds with potent inhibitory activity against specific cancer cell lines (Abdellatif et al., 2014).
Antimicrobial and Antibacterial Applications
Compounds with a pyrazolopyrimidine core have been synthesized and evaluated for their antimicrobial and antibacterial activities, offering a base for developing new therapeutics against microbial infections. A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that derivatives exhibit significant antimicrobial activities, exceeding those of reference drugs in some cases (Alsaedi et al., 2019). This indicates the potential of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide in contributing to antimicrobial research.
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenoxy-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-18(32-20-10-6-3-7-11-20)24(31)26-14-15-30-23-21(16-29-30)22(27-17-28-23)25-13-12-19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVIXGBMEBGQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2478834.png)
![N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2478836.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2478839.png)

![5-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2478841.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide](/img/structure/B2478849.png)

![Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2478851.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2478854.png)